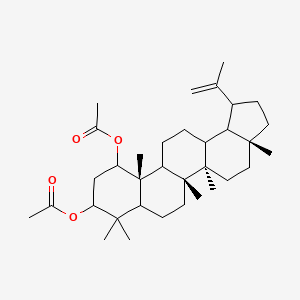
Lup-20(30)-ene-1beta,3beta-diol, diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lup-20(30)-ene-1beta,3beta-diol, diacetate is a pentacyclic triterpene compound derived from lupane. Triterpenes are a class of chemical compounds composed of three terpene units, which are often found in plants and have various biological activities. This compound is known for its potential pharmacological properties, including anti-inflammatory, anticancer, and antiviral activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Lup-20(30)-ene-1beta,3beta-diol, diacetate typically involves the acetylation of lupane derivatives. One common method is the acetylation of betulin, a naturally occurring triterpene found in the bark of birch trees. The process involves the following steps:
Isolation of Betulin: Betulin is extracted from birch bark using solvents such as ethanol or methanol.
Acetylation: Betulin is then acetylated using acetic anhydride in the presence of a catalyst like pyridine to form betulin diacetate.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The extraction of betulin from birch bark is optimized for higher yields, and the acetylation process is carried out in large reactors to produce significant quantities of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Lup-20(30)-ene-1beta,3beta-diol, diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form betulinic acid, which has enhanced biological activities.
Common Reagents and Conditions
Oxidation: Chromyl chloride or other chromium-based reagents are commonly used for oxidation.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Various organic reagents, such as alkyl halides or acyl chlorides, are used for substitution reactions.
Major Products
Betulinic Acid: Formed through oxidation, known for its anticancer properties.
Various Derivatives: Formed through substitution reactions, each with unique biological activities.
Applications De Recherche Scientifique
Lup-20(30)-ene-1beta,3beta-diol, diacetate has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other triterpenoid derivatives.
Biology: Studied for its effects on cellular processes and potential as a therapeutic agent.
Medicine: Investigated for its anti-inflammatory, anticancer, and antiviral properties.
Industry: Utilized in the development of pharmaceuticals and cosmetic products.
Mécanisme D'action
The mechanism of action of Lup-20(30)-ene-1beta,3beta-diol, diacetate involves its interaction with various molecular targets and pathways:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and enzymes.
Anticancer: Induces apoptosis in cancer cells by activating the intrinsic pathway.
Antiviral: Interferes with viral replication processes.
Comparaison Avec Des Composés Similaires
Lup-20(30)-ene-1beta,3beta-diol, diacetate is compared with other similar compounds such as:
Lupeol: Another lupane-type triterpene with similar biological activities.
Betulin: The precursor compound, also known for its pharmacological properties.
Betulinic Acid: An oxidized derivative with enhanced anticancer activity.
Uniqueness
This compound is unique due to its specific acetylated structure, which may confer distinct biological activities compared to its non-acetylated counterparts .
Propriétés
Formule moléculaire |
C34H54O4 |
|---|---|
Poids moléculaire |
526.8 g/mol |
Nom IUPAC |
[(3aR,5aR,5bR,11aR)-11-acetyloxy-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] acetate |
InChI |
InChI=1S/C34H54O4/c1-20(2)23-13-15-31(7)17-18-32(8)24(29(23)31)11-12-26-33(32,9)16-14-25-30(5,6)27(37-21(3)35)19-28(34(25,26)10)38-22(4)36/h23-29H,1,11-19H2,2-10H3/t23?,24?,25?,26?,27?,28?,29?,31-,32-,33-,34+/m1/s1 |
Clé InChI |
PUJKRJBNTXQYSO-MYBPEWPHSA-N |
SMILES isomérique |
CC(=C)C1CC[C@]2(C1C3CCC4[C@]([C@@]3(CC2)C)(CCC5[C@@]4(C(CC(C5(C)C)OC(=O)C)OC(=O)C)C)C)C |
SMILES canonique |
CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(C(CC(C5(C)C)OC(=O)C)OC(=O)C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-(Trifluoromethyl)phenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B12435592.png)
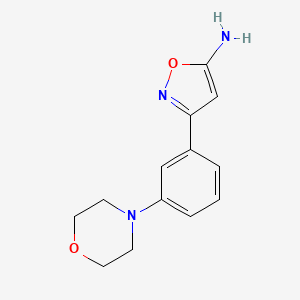
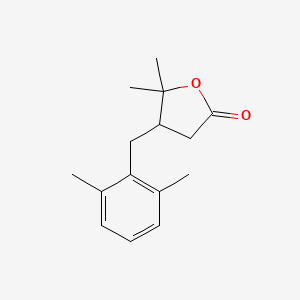
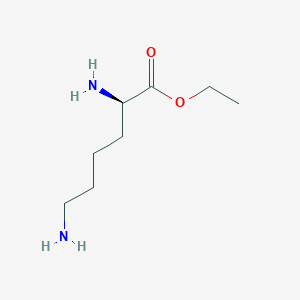
![[8-(hydroxymethyl)-4-(5-hydroxy-3-methylpent-3-enyl)-4a,8-dimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] benzoate](/img/structure/B12435613.png)

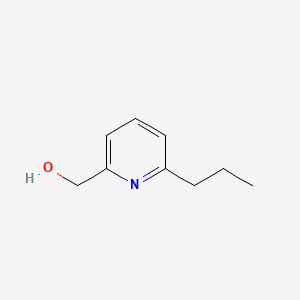
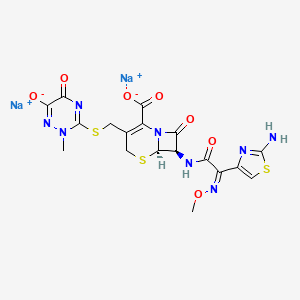
![Ethyl benzo[d]thiazole-4-carboxylate](/img/structure/B12435643.png)
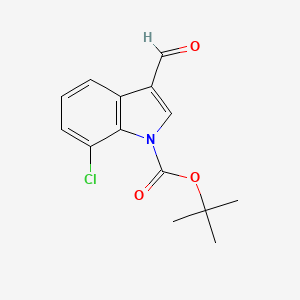
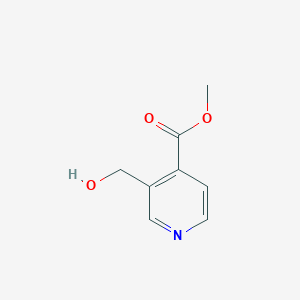
![2-{[(2-Methyl-1,3-thiazol-4-yl)methyl]amino}propanoic acid dihydrochloride](/img/structure/B12435671.png)
![3-[(2-Methylphenyl)methanesulfinylmethyl]furan-2-carboxylicacid](/img/structure/B12435674.png)
![(4R)-4-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-5-(1H-indol-3-YL)pentanoic acid](/img/structure/B12435680.png)
